molecular formula C19H15N3O4S2 B12478978 N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}thiophene-2-sulfonamide

N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}thiophene-2-sulfonamide

Cat. No.: B12478978
M. Wt: 413.5 g/mol
InChI Key: IUBPZANFKXPNMI-UHFFFAOYSA-N
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Description

N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a quinoxaline core, a phenyl group, and a thiophene-2-sulfonamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]thiophene-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of 3,4-dihydroquinoxaline-2-ones, which are then subjected to various alkylation reactions. For instance, the direct C–H alkylation of 3,4-dihydroquinoxaline-2-ones with N-(acyloxy)phthalimides via radical–radical cross-coupling has been reported to provide good yields under mild conditions . This method is scalable and offers good functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions can produce dihydroquinoxaline derivatives with different degrees of saturation.

Scientific Research Applications

N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]thiophene-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the sulfonamide group can inhibit the activity of certain enzymes, leading to antimicrobial effects. The compound’s ability to modulate various signaling pathways makes it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with similar biological activities.

    Thiophene-2-sulfonamide: Shares the sulfonamide moiety but lacks the quinoxaline core.

    Phenylthiophene derivatives: Contain the thiophene ring but differ in the attached functional groups.

Uniqueness

N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]thiophene-2-sulfonamide is unique due to its combination of a quinoxaline core, a phenyl group, and a thiophene-2-sulfonamide moiety. This unique structure imparts a wide range of biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H15N3O4S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C19H15N3O4S2/c23-17-12-22(16-5-2-1-4-15(16)20-17)19(24)13-7-9-14(10-8-13)21-28(25,26)18-6-3-11-27-18/h1-11,21H,12H2,(H,20,23)

InChI Key

IUBPZANFKXPNMI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

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